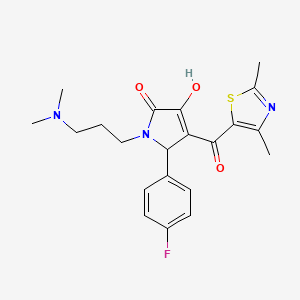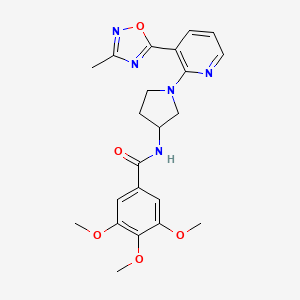
N-(1,3-ベンゾジオキソール-5-イルメチル)-6,8-ジクロロ-2-オキソクロメン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety with a dichlorinated chromene core, making it an interesting subject for research in medicinal chemistry and material science.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzodioxole moiety, which is then coupled with a dichlorinated chromene derivative. The key steps include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Coupling Reaction: The benzodioxole intermediate is then reacted with a dichlorinated chromene derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Known for their anticancer activity.
Benzodioxole derivatives: Used as COX inhibitors and cytotoxic agents.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide stands out due to its unique combination of a benzodioxole moiety and a dichlorinated chromene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO5/c19-11-4-10-5-12(18(23)26-16(10)13(20)6-11)17(22)21-7-9-1-2-14-15(3-9)25-8-24-14/h1-6H,7-8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRFNLCSIJREDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)




![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
